molecular formula CuSi B089255 Silicuro de cobre (Cu5Si) CAS No. 12159-07-8

Silicuro de cobre (Cu5Si)

Número de catálogo: B089255
Número CAS: 12159-07-8
Peso molecular: 91.63 g/mol
Clave InChI: WCCJDBZJUYKDBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Copper silicide, specifically pentacopper silicide (Cu5Si), is a binary compound composed of silicon and copper. It is an intermetallic compound, meaning it exhibits properties that are intermediate between those of ionic compounds and alloys. This solid crystalline material appears as a silvery solid and is insoluble in water . Copper silicide is known for its excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .

Aplicaciones Científicas De Investigación

Electrochemical Reduction : Cu5Si serves as a catalyst in the electrochemical reduction of carbon dioxide into valuable multi-carbon products, such as ethanol and acetic acid. This application highlights its potential role in sustainable energy solutions.

Mechanism : The catalytic activity of Cu5Si is attributed to its ability to facilitate electron transfer processes during the reduction reactions, making it a valuable component in developing carbon capture technologies.

ReactionProducts
CO2 + 2H2O → C2H5OH + 2O2Ethanol
2 CO2 + 4H2O → C2H4 + 4O2Ethylene

Solar Cells and Photovoltaics

Copper silicide is increasingly being utilized in the manufacturing of solar cells and photovoltaic devices. Its conductive properties make it suitable for use as a component in conductive layers or electrodes within these technologies.

Application Insights : Cu5Si can enhance the efficiency of solar cells by improving charge carrier transport, thereby increasing overall energy conversion efficiency .

Thermal Interface Materials

Due to its high thermal conductivity, copper silicide is used in thermal interface materials (TIMs) that are essential for efficient heat dissipation in electronic components such as CPUs and GPUs.

ApplicationFunctionality
TIMsEnhances heat dissipation
High-Temperature ApplicationsStability at elevated temperatures

Additive Manufacturing

With advancements in additive manufacturing technologies, Cu5Si powder is being explored for use in 3D printing processes, particularly for producing complex electronic components that require high conductivity and thermal stability.

Biomedical Applications

While less common, there is potential for copper silicide to be used in biomedical devices and sensors due to its biocompatibility and electrical properties. Ongoing research is investigating its applicability in developing sensors for medical diagnostics.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Semiconductor IndustryDiffusion barrier filmsEnhanced reliability of electronic devices
Catalytic ApplicationsCO2 reduction catalystSustainable energy production
Solar CellsConductive layersImproved energy conversion efficiency
Thermal Interface MaterialsEfficient heat dissipationEnhanced performance of electronic components
Additive Manufacturing3D printing for electronicsProduction of complex geometries
Biomedical ApplicationsPotential use in sensorsBiocompatibility

Mecanismo De Acción

Target of Action

Copper silicide (Cu5Si) primarily targets copper-based chips in the electronics industry . It serves as a passivation layer for these chips, suppressing diffusion and electromigration . In the chemical industry, it is used as a catalyst in the Direct process, an industrial route to organosilicon compounds .

Mode of Action

Copper silicide interacts with its targets by forming a thin film on copper interconnects, acting as a diffusion barrier . This suppresses diffusion and electromigration, enhancing the reliability and longevity of the chips . In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, resulting in the formation of industrially useful dimethyldichlorosilane .

Biochemical Pathways

While copper silicide is primarily used in industrial applications, copper, one of its constituents, plays a crucial role in various biochemical pathways. Copper is indispensable for growth and development in human organisms, required for processes such as respiration and protection against reactive oxygen species . .

Pharmacokinetics

As an inorganic compound, it is insoluble in water , which may impact its bioavailability

Result of Action

The primary result of copper silicide’s action is the enhanced reliability of copper interconnects in electronic devices . By serving as a diffusion barrier, it suppresses diffusion and electromigration, thereby improving the performance and lifespan of the devices . In the Direct process, it facilitates the production of organosilicon compounds .

Métodos De Preparación

Copper silicide can be synthesized through various methods. One common method involves heating mixtures of copper and silicon. The reaction typically occurs at high temperatures, around 825°C (1,517°F), to form the compound . Another method involves chemical vapor deposition (CVD) of butylsilane on copper substrates. By varying the precursor flow, different catalyst variants can be obtained, which exhibit large specific areas due to the presence of grown nanostructures such as nanoplatelets, nanowires, nanoribbons, and microwires .

Análisis De Reacciones Químicas

Copper silicide undergoes several types of chemical reactions, including:

    Oxidation: Copper silicide can be oxidized to form copper oxide and silicon dioxide.

    Reduction: It can be reduced back to its elemental forms under certain conditions.

    Substitution: Copper silicide can participate in substitution reactions where silicon atoms are replaced by other elements.

In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, producing industrially useful compounds such as dimethyldichlorosilane .

Comparación Con Compuestos Similares

Copper silicide can be compared with other silicides such as:

    Nickel silicide (NiSi): Known for its use in microelectronics due to its low resistivity and high thermal stability.

    Titanium silicide (TiSi2): Commonly used in semiconductor devices for its excellent electrical conductivity and compatibility with silicon.

    Cobalt silicide (CoSi2): Used in integrated circuits for its low resistivity and good thermal stability.

Copper silicide is unique due to its combination of excellent electrical and thermal conductivity, corrosion resistance, and catalytic properties, making it suitable for a wide range of applications .

Propiedades

Número CAS

12159-07-8

Fórmula molecular

CuSi

Peso molecular

91.63 g/mol

Nombre IUPAC

copper;silicon

InChI

InChI=1S/Cu.Si

Clave InChI

WCCJDBZJUYKDBF-UHFFFAOYSA-N

SMILES

[Si].[Cu].[Cu].[Cu].[Cu].[Cu]

SMILES canónico

[Si].[Cu]

Key on ui other cas no.

12159-07-8

Pictogramas

Irritant

Origen del producto

United States

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